D-Arabinopyranosyl thiosemicarbazide
Description
Significance of Carbohydrate-Based Scaffolds in Chemical Biology
Carbohydrates, often referred to as sugars, are fundamental molecules in biology, playing critical roles in everything from energy storage to cellular recognition. In the realm of chemical biology and drug discovery, their inherent properties make them exceptional starting points, or "scaffolds," for the design of new therapeutic agents. The defined stereochemistry and multiple functional groups of sugars like arabinose provide a rigid framework upon which diverse chemical functionalities can be precisely arranged. This structural complexity allows for the creation of molecules that can interact with biological targets, such as proteins and enzymes, with high specificity. The use of carbohydrate scaffolds is a strategic approach to developing novel bioactive compounds, leveraging nature's own building blocks to create sophisticated molecular architectures.
Overview of Thiosemicarbazide (B42300) and Thiosemicarbazone Derivatives in Medicinal Chemistry
The thiosemicarbazide functional group, a sulfur-containing analogue of semicarbazide, is a key player in medicinal chemistry. When this group is incorporated into molecules, particularly as thiosemicarbazones (formed by the reaction of a thiosemicarbazide with an aldehyde or ketone), the resulting compounds often exhibit a wide spectrum of biological activities. Researchers have extensively documented the antiviral, antibacterial, antifungal, and anticancer properties of various thiosemicarbazide and thiosemicarbazone derivatives. Their mechanism of action is often attributed to their ability to chelate metal ions, which can be crucial for the function of certain viral or cellular enzymes. This has made them a focal point in the search for new drugs to combat a range of diseases.
Positioning of D-Arabinopyranosyl Thiosemicarbazide within Glycosyl Thiosemicarbazide Research
Research Scope and Objectives Pertaining to this compound
The primary objective of research into this compound would be to systematically synthesize, characterize, and evaluate its biological activities. Based on the known properties of its constituent parts and related compounds, a logical research scope would include:
Synthesis and Characterization: Developing and documenting a reproducible synthetic pathway for this compound and thoroughly characterizing its structure using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Antiviral Screening: Conducting comprehensive in vitro antiviral assays against a panel of viruses, with a particular focus on flaviviruses like Dengue and Zika, to validate the anecdotal claims of its activity. This would involve determining key parameters such as the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) to establish a selectivity index.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives of this compound to understand how modifications to the arabinose or thiosemicarbazide moieties affect its biological activity.
Mechanism of Action Studies: Investigating how this compound exerts its biological effects at a molecular level, for instance, by examining its potential to inhibit viral enzymes or interfere with viral replication processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPYSHFPHKLJM-ZRMNMSDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)NNC(=S)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of D Arabinopyranosyl Thiosemicarbazide
Historical Development of Glycosyl Thiosemicarbazide (B42300) Synthesis
The synthesis of thiosemicarbazides, in general, has been a well-established area of organic chemistry, with foundational methods involving the reaction of hydrazines with isothiocyanates. The adaptation of these methods to carbohydrate chemistry marked a significant advancement, opening pathways to a new class of compounds, the glycosyl thiosemicarbazides.
Historically, the primary route to N-substituted glycosyl thiosemicarbazides involved the use of glycosyl isothiocyanates as key intermediates. These reactive species, typically prepared from the corresponding glycosyl amines or halides, readily react with hydrazine (B178648) or its derivatives to yield the target glycosyl thiosemicarbazides. This approach offered a reliable method for introducing the sugar moiety onto the thiosemicarbazide backbone.
Later developments sought to improve efficiency and regioselectivity. One notable advancement has been the synthesis of 2-N-(glycosyl)thiosemicarbazides through the ring-opening of 3-N-(glycosyl)oxadiazolinethiones. nih.govresearchgate.net This method provides a novel and selective route to a specific isomer of glycosyl thiosemicarbazide, showcasing the ongoing evolution of synthetic strategies in this field. nih.govresearchgate.net These foundational methods have paved the way for the synthesis of a wide array of glycosyl thiosemicarbazides, including those derived from D-arabinose.
Targeted Synthesis of D-Arabinopyranosyl Thiosemicarbazide
The synthesis of this compound requires careful control of reaction conditions to maintain the pyranose ring structure and achieve the desired anomeric specificity. While direct, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, the synthesis can be approached through established methodologies for analogous N-glycopyranosyl thiosemicarbazides.
Reaction Pathways and Optimized Conditions
A prevalent and effective pathway for the synthesis of N-glycopyranosyl thiosemicarbazides involves a two-step process starting from the protected sugar. This method is exemplified by the synthesis of structurally similar compounds like N-(β-D-xylopyranosyl)-thiosemicarbazide. researchgate.net
The general pathway is as follows:
Formation of the Glycosyl Isothiocyanate: The per-O-acetylated D-arabinopyranosyl bromide is reacted with a thiocyanate (B1210189) salt, such as potassium or silver thiocyanate, in a suitable solvent like acetone (B3395972) or acetonitrile. This reaction proceeds via a nucleophilic substitution at the anomeric carbon to yield the per-O-acetylated D-arabinopyranosyl isothiocyanate. The conditions are typically mild to prevent anomerization or degradation of the sugar.
Reaction with Hydrazine: The resulting glycosyl isothiocyanate is then treated with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating. The hydrazine nitrogen attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the per-O-acetylated this compound.
Deprotection: The final step involves the removal of the acetyl protecting groups, typically under Zemplén conditions using a catalytic amount of sodium methoxide (B1231860) in methanol. This yields the final this compound.
An alternative modern approach involves the aminolysis of a pre-formed 3-N-(D-arabinopyranosyl)oxadiazolinethione. nih.govresearchgate.net This method can offer high regioselectivity for the N-2 position of the thiosemicarbazide moiety. nih.govresearchgate.net
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1 | Per-O-acetyl-D-arabinopyranosyl bromide | KSCN or AgSCN, Acetone | Anhydrous, Room Temperature | Per-O-acetyl-D-arabinopyranosyl isothiocyanate |
| 2 | Per-O-acetyl-D-arabinopyranosyl isothiocyanate | Hydrazine hydrate, Ethanol | Room Temperature or gentle warming | Per-O-acetyl-D-arabinopyranosyl thiosemicarbazide |
| 3 | Per-O-acetyl-D-arabinopyranosyl thiosemicarbazide | NaOMe, Methanol | Catalytic, Room Temperature | This compound |
Stereochemical Control and Anomeric Specificity in Synthesis
Achieving stereochemical control at the anomeric center is paramount in glycoside synthesis. The outcome of the glycosylation reaction is heavily influenced by the nature of the starting materials, solvents, and catalysts.
In the synthesis of the glycosyl isothiocyanate from a glycosyl bromide, the stereochemistry is often directed by the neighboring group participation of the acetyl group at the C-2 position of the arabinose ring. For D-arabinose, which is a C-2 epimer of D-ribose, the participation of the 2-O-acetyl group typically leads to the formation of a 1,2-acetoxonium ion intermediate. Subsequent attack by the thiocyanate anion usually occurs from the axial position, resulting in the formation of the 1,2-trans product. Therefore, starting with a β-arabinopyranosyl bromide would be expected to yield a β-arabinopyranosyl isothiocyanate, which upon reaction with hydrazine, would give the N-(β-D-arabinopyranosyl) thiosemicarbazide.
The use of specific catalysts and reaction conditions, such as those employed in Vorbrüggen nucleoside synthesis (e.g., silylated heterocyclic bases with Lewis acids like TMS-triflate), can also be adapted to control the anomeric outcome when coupling the sugar moiety. nih.gov The choice of solvent can also play a role; non-participating solvents may favor SN2-type reactions, leading to inversion of configuration at the anomeric center.
Derivatization Strategies for this compound Analogues
This compound is a valuable intermediate for the synthesis of a variety of derivatives, most notably thiosemicarbazones and heterocyclic compounds. The presence of the reactive thiosemicarbazide moiety allows for a range of chemical transformations.
Formation of Thiosemicarbazone Derivatives from this compound
The condensation of the terminal amino group of the thiosemicarbazide with aldehydes and ketones is a straightforward and widely used reaction to form the corresponding thiosemicarbazones. nih.gov This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. nih.gov
The general reaction involves refluxing this compound with an equimolar amount of the desired aldehyde or ketone. The resulting D-arabinopyranosyl thiosemicarbazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Reaction Scheme:
D-Arabinopyranosyl-NH-NH-C(=S)-NH₂ + R-CHO/R₂C=O → D-Arabinopyranosyl-NH-NH-C(=S)-N=CH-R / D-Arabinopyranosyl-NH-NH-C(=S)-N=CR₂
This reaction provides a modular approach to a wide library of D-arabinopyranosyl thiosemicarbazone derivatives by simply varying the carbonyl compound used in the condensation.
| Carbonyl Compound | Product Type |
| Aromatic Aldehydes | Aromatic Aldehyde D-Arabinopyranosyl Thiosemicarbazones |
| Aliphatic Ketones | Aliphatic Ketone D-Arabinopyranosyl Thiosemicarbazones |
| Heterocyclic Aldehydes | Heterocyclic Aldehyde D-Arabinopyranosyl Thiosemicarbazones |
Heterocyclic Ring Formation via this compound Intermediates
The thiosemicarbazide and thiosemicarbazone derivatives of D-arabinopyranose are excellent precursors for the synthesis of various five- and six-membered heterocyclic systems, particularly those containing nitrogen and sulfur atoms.
Formation of 1,3,4-Thiadiazoles: Oxidative cyclization of D-arabinopyranosyl thiosemicarbazones is a common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. Reagents such as ferric chloride are often employed for this transformation. sbq.org.br The reaction proceeds through the formation of a C-S bond followed by dehydration to yield the aromatic thiadiazole ring.
Another route involves the cyclization of 1-acylthiosemicarbazides. By first acylating the this compound and then subjecting it to dehydrating conditions (e.g., using concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride), 2-amino-5-substituted-1,3,4-thiadiazole derivatives can be obtained. rsc.orgnih.gov
Formation of 1,2,4-Triazoles: The cyclization of D-arabinopyranosyl thiosemicarbazides can also lead to the formation of 1,2,4-triazole (B32235) rings. This is typically achieved by reacting the thiosemicarbazide with a suitable one-carbon synthon, such as formic acid or an orthoester, or by cyclizing an acylthiosemicarbazide intermediate under basic conditions. For instance, refluxing a 1-acyl-D-arabinopyranosyl thiosemicarbazide with an aqueous solution of sodium hydroxide (B78521) can induce cyclization to the corresponding 1,2,4-triazole-3-thiol derivative. semanticscholar.orgresearchgate.net
These cyclization reactions significantly expand the chemical diversity of compounds that can be accessed from this compound, leading to the formation of novel nucleoside analogues with potential applications in medicinal chemistry.
Modifications at the Carbohydrate Moiety
The D-arabinopyranosyl portion of the molecule offers several sites for chemical modification, primarily the hydroxyl groups. These groups can undergo typical reactions of alcohols, allowing for the synthesis of a wide range of derivatives with potentially altered properties.
A common modification is acetylation . The hydroxyl groups of the sugar can be acetylated using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine. This protection of the hydroxyl groups can be useful for subsequent reactions on the thiosemicarbazide moiety where the free hydroxyls might interfere. The acetyl groups can later be removed under basic conditions, for example, using methanolic ammonia.
Another potential modification is alkylation or benzylation of the hydroxyl groups to form ethers. This can be achieved by treating the compound with an alkyl halide (e.g., methyl iodide) or benzyl (B1604629) bromide in the presence of a base like sodium hydride. These modifications can alter the solubility and other physicochemical properties of the molecule.
Modifications at the Thiosemicarbazide Functionality
The thiosemicarbazide moiety itself is rich in reactive sites, including the nitrogen and sulfur atoms, which are nucleophilic. This allows for a variety of chemical transformations.
One of the most common reactions is the formation of thiosemicarbazones through condensation with aldehydes and ketones. researchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The sulfur atom can be a site for alkylation . Reaction with alkyl halides can lead to the formation of S-alkyl derivatives, which are isothiosemicarbazones.
Furthermore, the nitrogen atoms can react with various electrophiles. For example, reaction with isothiocyanates can lead to the formation of dithiocarbamates, and reaction with acyl chlorides can lead to acylated derivatives at the nitrogen atoms. journalagent.com These reactions can be used to introduce a wide range of substituents, thereby modifying the chemical and biological properties of the parent molecule. The modular nature of thiosemicarbazones allows for the introduction of various functional groups at the N4 position. nih.govnih.gov
Structural Elucidation and Conformational Analysis of D Arabinopyranosyl Thiosemicarbazide and Its Derivatives
Spectroscopic Characterization Techniques
The definitive structure and conformational preferences of D-Arabinopyranosyl thiosemicarbazide (B42300) and its derivatives would be established through a combination of modern spectroscopic methods. These techniques provide complementary information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution. A full analysis would involve a suite of one-dimensional and two-dimensional experiments.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For D-Arabinopyranosyl thiosemicarbazide, the spectrum would be divided into two main regions: the sugar region (typically δ 3.0-5.5 ppm) and the thiosemicarbazide proton region.
Sugar Protons (H-1' to H-5'): The anomeric proton (H-1'), being adjacent to the ring oxygen and the nitrogen atom, would appear as a distinct signal. Its chemical shift and coupling constant (³J(H,H)) would be crucial for determining the α- or β-configuration of the glycosidic linkage. The remaining pyranose ring protons would exhibit complex overlapping signals, requiring 2D NMR techniques for unambiguous assignment.
Thiosemicarbazide Protons (NH, NH₂): Protons attached to nitrogen atoms (N-H) would appear as broad or sharp singlets, depending on the solvent and temperature. google.com Their chemical shifts are sensitive to hydrogen bonding and exchange phenomena. Typically, signals for -NH- and -NH₂ protons in thiosemicarbazide derivatives are observed in the range of δ 8.0-11.0 ppm. google.comnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical nature.
Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum would be that of the thiocarbonyl carbon, typically appearing in the range of δ 175-185 ppm for thiosemicarbazide derivatives. nih.govgoogle.com
Sugar Carbons (C-1' to C-5'): The anomeric carbon (C-1') signal would appear between δ 80-90 ppm. The other sugar carbons would resonate in the δ 60-80 ppm range.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the sugar moiety carbons.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| C=S | - | 175 - 185 | Characteristic downfield shift for thiocarbonyl group. |
| NH | 8.0 - 11.0 | - | Chemical shift is solvent and concentration dependent. |
| NH₂ | 7.0 - 9.0 | - | Often appears as a broad singlet. |
| H-1' | 4.5 - 5.5 | - | Anomeric proton; coupling constant indicates stereochemistry. |
| C-1' | - | 80 - 90 | Anomeric carbon. |
| H-2' to H-5' | 3.0 - 4.5 | - | Sugar ring protons, often overlapping. |
| C-2' to C-5' | - | 60 - 80 | Sugar ring carbons. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR is essential for the complete and unambiguous assignment of all proton and carbon signals and for determining the compound's conformation. americanchemicalsuppliers.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. It would be used to trace the connectivity of the entire arabinopyranosyl ring, starting from the anomeric proton. americanchemicalsuppliers.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals. americanchemicalsuppliers.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting the sugar moiety to the thiosemicarbazide group, for example, by observing a correlation from the anomeric proton (H-1') to the nitrogen-bearing carbon of the thiosemicarbazide. americanchemicalsuppliers.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals which protons are close to each other in space, irrespective of their bonding connectivity. This is the primary technique for conformational analysis. For this compound, NOESY would show correlations between protons on the pyranose ring that are in a 1,3-diaxial relationship, confirming the chair conformation of the sugar ring and the orientation of its substituents. americanchemicalsuppliers.com
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
N-H Vibrations: Stretching vibrations for the NH and NH₂ groups are expected in the 3100-3400 cm⁻¹ region.
C-H Vibrations: Aliphatic C-H stretching from the sugar ring would appear just below 3000 cm⁻¹.
C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is a key characteristic band for thiosemicarbazides and typically appears in the 1200-1300 cm⁻¹ and 700-800 cm⁻¹ regions. nih.gov
C-N and C-O Vibrations: Stretching vibrations for C-N and C-O bonds would be present in the fingerprint region (1000-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Thiosemicarbazide derivatives typically exhibit characteristic absorption bands.
A strong absorption band corresponding to the π → π* transition of the thiocarbonyl (C=S) group is expected.
A weaker band at a longer wavelength, corresponding to the n → π* transition of the non-bonding electrons on the sulfur atom, may also be observed. In similar thiosemicarbazone compounds, these absorptions can be found in the 250-350 nm range.
Mass Spectrometry (MS and LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the context of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method, allowing for the separation of the compound from any impurities prior to its introduction into the mass spectrometer.
In a typical LC-MS analysis of a glycosylated thiosemicarbazide, the molecule would be ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The mass spectrometer would then measure the mass-to-charge ratio of this ion, providing the molecular weight of the compound. For this compound (C₆H₁₃N₃O₄S), the expected exact mass is approximately 223.06 Da. nih.gov
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule, allowing for the confirmation of its structure. For a compound like this compound, characteristic fragmentation would involve the cleavage of the glycosidic bond, separating the arabinopyranosyl sugar moiety from the thiosemicarbazide group. Other expected fragmentations would occur within the sugar ring and the thiosemicarbazide chain.
Table 1: Illustrative LC-MS Fragmentation Data for a Hypothetical Glycosyl Thiosemicarbazide
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity |
| 224.07 ([M+H]⁺) | 133.05 | [Arabinose - H₂O + H]⁺ |
| 224.07 ([M+H]⁺) | 91.04 | [Thiosemicarbazide + H]⁺ |
| 224.07 ([M+H]⁺) | 74.06 | Fragment from thiosemicarbazide chain |
| 224.07 ([M+H]⁺) | 60.05 | Fragment from thiosemicarbazide chain |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an LC-MS/MS experiment. Actual fragmentation patterns can be complex and require detailed interpretation.
X-ray Crystallographic Analysis of Single Crystals
For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the pyranose ring (e.g., chair or boat conformation) and the orientation of the thiosemicarbazide substituent. It would also definitively establish the tautomeric form of the thiosemicarbazide moiety. Thiosemicarbazides can exist in different tautomeric forms, and X-ray crystallography can distinguish between the thione and thiol forms by precisely locating the positions of the hydrogen atoms. Studies on other thiosemicarbazone derivatives have shown that the molecular conformation is often stabilized by intramolecular hydrogen bonds. lew.ro
The crystal structure analysis would also illuminate the intermolecular forces that govern the crystal packing. For a molecule with multiple hydrogen bond donors (N-H and O-H groups) and acceptors (N, O, and S atoms) like this compound, extensive intermolecular hydrogen bonding is expected. These interactions play a crucial role in stabilizing the crystal structure. The analysis would detail the hydrogen bond network, including donor-acceptor distances and angles. Other intermolecular interactions, such as van der Waals forces, would also be characterized. Research on related compounds has highlighted the importance of these interactions in the formation of supramolecular assemblies. nih.gov
Table 2: Representative Crystallographic Data for a Thiosemicarbazide Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974 |
| b (Å) | 10.6696 |
| c (Å) | 12.9766 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1133.5 |
| Z | 4 |
Note: This table presents example crystallographic data from a published study on a different heterocyclic compound and is for illustrative purposes only. mdpi.com
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and empirical formula.
For this compound, with the molecular formula C₆H₁₃N₃O₄S, the theoretical elemental composition would be:
Carbon (C): 32.28%
Hydrogen (H): 5.87%
Nitrogen (N): 18.82%
Sulfur (S): 14.36%
Oxygen (O): 28.67% (often determined by difference)
Table 3: Theoretical vs. Illustrative Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 32.28 | 32.35 |
| Hydrogen (H) | 5.87 | 5.91 |
| Nitrogen (N) | 18.82 | 18.75 |
| Sulfur (S) | 14.36 | 14.42 |
Note: The experimental values in this table are for illustrative purposes to show the expected level of agreement with theoretical values.
Coordination Chemistry of D Arabinopyranosyl Thiosemicarbazide and Its Metal Complexes
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with thiosemicarbazide-based ligands is typically achieved through direct reaction between the ligand and a suitable metal salt in an appropriate solvent. The reaction conditions, including pH, temperature, and molar ratio of reactants, are crucial in determining the final product's structure and stoichiometry.
Complexation with Transition Metals (e.g., Cu, Ni, Co, Mn, Pt, Zn, Pd, Fe)
D-Arabinopyranosyl thiosemicarbazide (B42300), like other thiosemicarbazone derivatives, readily forms complexes with a variety of transition metals. The general synthetic route involves dissolving the ligand in a solvent such as ethanol, methanol, or dioxane, followed by the addition of a metal salt, often a chloride, acetate, or nitrate (B79036) of the desired metal. jocpr.comresearchgate.net The mixture is typically stirred and may be refluxed for several hours to ensure the completion of the reaction. jocpr.com The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed with a cold solvent, and dried. jocpr.com
Transition metal complexes of thiosemicarbazones have been successfully synthesized with numerous metals, including copper(I) and (II), nickel(II), cobalt(II) and (III), palladium(II), and iron(III) and (IV). nih.govmdpi.comacs.orgnih.gov For instance, Ni(II) complexes have been prepared by refluxing ethanolic solutions of a thiosemicarbazone ligand with nickel(II) acetate, yielding stable, often yellow, crystalline products. nih.govmdpi.com Similarly, Cu(II) and Co(II) complexes are commonly prepared using their respective chloride salts. jocpr.com The synthesis of palladium(II) complexes often involves reacting the ligand with a palladium salt in a 1:1 molar ratio. nih.gov Iron complexes have also been characterized, demonstrating the versatility of the thiosemicarbazide ligand framework. nih.gov While specific reports on D-arabinopyranosyl thiosemicarbazide are limited, the established reactivity of the thiosemicarbazide functional group provides a reliable blueprint for its complexation with these metals.
Interactive Table: Synthesis of Transition Metal Thiosemicarbazone Complexes
| Metal Ion | Typical Metal Salt | Solvent | General Conditions | Resulting Geometry (Example) |
| Cu(II) | CuCl₂·2H₂O | Ethanol | Reflux | Square Planar nih.gov |
| Ni(II) | NiCl₂·6H₂O | Methanol/Dioxane | Reflux, pH adjustment | Square Planar or Octahedral jocpr.comnih.gov |
| Co(II)/Co(III) | Co(NO₃)₂·4H₂O | Aqueous/Ethanol | Stirring at room temp. | Octahedral nih.gov |
| Pd(II) | PdCl₂ | Acetonitrile | Stirring/Reflux | Square Planar nih.gov |
| Fe(III)/Fe(IV) | FeCl₃ | Not specified | Not specified | Octahedral nih.govresearchgate.net |
| Zn(II) | Zn(OAc)₂ | Not specified | Not specified | Tetrahedral/Octahedral mdpi.comresearchgate.net |
| Pt(IV) | PtCl₄ | Acidic/Basic Medium | Not specified | Octahedral ias.ac.in |
Stoichiometric and Non-Stoichiometric Complex Formation
The stoichiometry of the resulting metal complexes, defined by the metal-to-ligand ratio, is highly dependent on the metal ion's coordination number, oxidation state, and the reaction conditions employed. nih.gov Thiosemicarbazone ligands can form complexes with various stoichiometries, most commonly 1:1 and 1:2 (metal:ligand). nih.gov
In many instances, 1:1 complexes are formed, particularly with metals like Ni(II) and Cu(II) in square planar geometries. nih.gov However, 1:2 complexes are also prevalent, especially with metals that favor a higher coordination number, such as Co(III), which typically forms octahedral complexes by coordinating with two tridentate ligands. nih.gov The formation of dinuclear complexes, where two metal centers are bridged by one or more ligands, has also been reported, adding another layer of structural diversity. nih.gov
The reaction conditions play a pivotal role in directing the stoichiometry. Factors such as the molar ratio of the reactants, the pH of the medium, and the choice of solvent can influence whether a 1:1, 1:2, or even a dinuclear complex is formed. For example, the reaction of a thiosemicarbazone with Co(II) can lead to oxidation and the formation of a 1:2 Co(III) complex. nih.gov This variability allows for the targeted synthesis of complexes with specific structural and electronic properties.
Ligand Binding Modes and Coordination Geometries
The coordination behavior of this compound is dominated by the thiosemicarbazide moiety, which contains versatile donor atoms. The resulting coordination geometries are dictated by the electronic preferences of the central metal ion and the steric constraints imposed by the ligand.
Chelation Properties of the Thiosemicarbazide Moiety
The thiosemicarbazide functional group is a highly effective chelating agent. In its most common binding mode, it acts as a bidentate N,S-donor ligand. nih.govmdpi.com Coordination occurs through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the azomethine or hydrazinic group. nih.govresearchgate.net This chelation results in the formation of a thermodynamically stable five-membered ring, which is a common structural motif in these types of complexes. nih.govresearchgate.net
A key feature of the thiosemicarbazide moiety is its ability to exist in thione-thiol tautomeric forms. nih.govmdpi.com This allows the ligand to coordinate to a metal center either as a neutral molecule (in the thione form) or, following deprotonation of the N-H group adjacent to the sulfur, as a mononegative anion (in the thiolate form). mdpi.com Coordination in the anionic form is very common and allows the ligand to balance the positive charge of the metal ion. nih.gov While bidentate N,S chelation is dominant, other coordination modes are possible. If additional donor atoms are present in the parent aldehyde or ketone, the ligand can act in a tridentate fashion (e.g., ONS or NNS). nih.govnih.gov Monodentate coordination, typically through the sulfur atom alone, has also been observed, though it is less frequent. researchgate.net
Role of the Carbohydrate Moiety in Coordination
Steric Influence: The size and conformation of the sugar ring can impose steric hindrance around the metal center, potentially influencing the coordination geometry and preventing the formation of higher-coordinate species.
Solubility: The multiple hydroxyl groups of the arabinose unit significantly increase the hydrophilicity of the ligand and its corresponding metal complexes, which can alter their solubility in aqueous and biological media.
Biological Targeting: Functionalizing thiosemicarbazones with sugar molecules is a known strategy to potentially enhance their biological activity or target specific cellular pathways. mdpi.com
While direct coordination by the oxygen atoms of the sugar's hydroxyl groups is not the primary binding mode, it remains a possibility. Under specific pH conditions that favor deprotonation, these hydroxyl groups could act as secondary donor sites, leading to higher denticity and different complex geometries. However, the N,S chelate ring is generally the most favored coordination motif.
Spectroscopic Investigations of Metal Complexes
A combination of spectroscopic techniques is essential for confirming the formation of metal complexes and elucidating their structures. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the ligand's coordination to the metal ion. Key spectral changes upon complexation include:
A shift in the stretching vibration of the C=S bond (ν(C=S)), typically observed around 850 cm⁻¹ and 1264 cm⁻¹, indicates the involvement of the sulfur atom in bonding. nih.govnih.gov
A shift in the azomethine C=N stretch (ν(C=N)), usually found around 1600-1650 cm⁻¹, confirms the coordination of the nitrogen atom. nih.govnih.gov
A change in the N-H stretching bands (ν(N-H)) can indicate deprotonation of the ligand upon coordination. ias.ac.inmdpi.com
The appearance of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the newly formed metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds. researchgate.net
Interactive Table: Typical IR Spectral Data for Thiosemicarbazone Complexation
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Approx. cm⁻¹) | Indication |
| ν(N-H) | 3150-3430 | Shift or Disappearance | Coordination/Deprotonation ias.ac.inmdpi.com |
| ν(C=N) | 1608-1650 | Shift to higher/lower frequency | Coordination of azomethine N nih.govnih.gov |
| ν(C=S) | 850, 1264 | Shift to lower frequency | Coordination of thione S nih.govnih.gov |
| ν(M-N) | N/A | 500-550 | New bond formation researchgate.net |
| ν(M-S) | N/A | 375-390 | New bond formation researchgate.net |
NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or square planar Ni(II) and Pd(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of protons and carbons near the coordination sites are sensitive to the electronic environment. Upon complexation, signals for protons of the N-H groups and adjacent C-H groups often show significant shifts, providing clear evidence of ligand binding. mdpi.comresearchgate.net For instance, the signal for the thioamidic proton (N-H) typically disappears upon deprotonation and coordination. researchgate.net
UV-Visible Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complex, which confirms coordination and can provide information about the geometry. The spectra of the free ligands typically show intense bands in the UV region corresponding to π → π* and n → π* intraligand transitions. researchgate.net Upon complexation, these bands may shift, and new, often weaker, bands appear in the visible region. researchgate.net These new absorptions are generally assigned to ligand-to-metal charge transfer (LMCT) transitions and, for d-block metals, d-d electronic transitions. researchgate.netresearchgate.net The position and intensity of these d-d bands are characteristic of the metal ion and its coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Lack of Specific Data for this compound Complexes Prevents Article Generation
An extensive search for scientific literature concerning the coordination chemistry of this compound and its metal complexes has revealed a significant lack of specific, published experimental data required to generate the requested article. While general information on the coordination chemistry of thiosemicarbazide and thiosemicarbazone derivatives is abundant, data pertaining specifically to the D-arabinopyranosyl variant is not available in the public domain. mdpi.comjocpr.combenthamopenarchives.comnih.govdntb.gov.ua
The user's request specified a detailed article focusing solely on the chemical compound “this compound,” with a strict outline covering its electronic absorption spectroscopy, vibrational spectroscopy, magnetic susceptibility, and X-ray diffraction analysis.
The conducted research successfully identified the compound and its basic properties through chemical databases. nih.govamericanchemicalsuppliers.com However, no peer-reviewed studies, spectral data, magnetic measurements, or crystallographic reports for the metal complexes of this specific sugar-based ligand could be located. The existing literature describes these analytical techniques for a wide range of other thiosemicarbazone complexes, providing a general understanding of how these molecules coordinate to metal ions. researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.gov For instance, vibrational spectroscopy (FTIR) is commonly used to observe shifts in the C=S and C=N stretching frequencies upon coordination to a metal, and X-ray diffraction provides definitive structural evidence of the coordination mode. researchgate.netnih.govnih.gov Similarly, electronic spectroscopy helps in analyzing the d-orbital splitting in transition metal complexes, and magnetic susceptibility measurements determine the number of unpaired electrons, which is crucial for deducing the complex's geometry. mdpi.comyoutube.comresearchgate.net
Without access to experimental findings for this compound metal complexes, any attempt to generate the requested content would involve speculation or the inaccurate application of data from unrelated compounds. This would not meet the required standards of a "thorough, informative, and scientifically accurate" article and would violate the core instruction to focus exclusively on the specified compound.
Therefore, due to the absence of the necessary scientific data, it is not possible to fulfill the request to generate an article on the coordination chemistry of this compound at this time.
Computational and Theoretical Investigations of D Arabinopyranosyl Thiosemicarbazide
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For thiosemicarbazide (B42300) derivatives, Density Functional Theory (DFT) has been a commonly employed method to investigate their molecular structure and behavior.
Electronic structure calculations for thiosemicarbazide derivatives are often performed using DFT methods, with the B3LYP hybrid functional and a 6-311++G(d,p) basis set being a common choice for structural optimizations. nih.gov These calculations help in determining the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.
Table 1: Representative Bond Lengths and Angles in Thiosemicarbazide Derivatives (from computational studies)
| Bond/Angle | Typical Calculated Value |
| C=S Bond Length | ~1.68 Å |
| C-N (Thioamide) Bond Length | ~1.35 Å |
| N-N Bond Length | ~1.38 Å |
| N-C-S Bond Angle | ~120° |
| C-N-N Bond Angle | ~118° |
Note: These are generalized values from studies on various thiosemicarbazide derivatives and may vary for D-Arabinopyranosyl thiosemicarbazide.
Molecular Electrostatic Potential (MEP) analysis is another crucial aspect of electronic structure calculations. MEP maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In thiosemicarbazide derivatives, the regions around the sulfur and nitrogen atoms typically exhibit negative potential, making them likely sites for electrophilic attack and coordination with metal ions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In many organic molecules, this gap is a key factor in their biological activity. mdpi.com
Table 2: Representative HOMO-LUMO Energies and Gap for Thiosemicarbazide Derivatives (from DFT calculations)
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -5.0 to -7.0 |
| LUMO Energy | -1.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |
Note: These values are illustrative and derived from computational studies on various thiosemicarbazide derivatives.
The distribution of HOMO and LUMO densities across the molecule provides further insight into its reactivity. For many thiosemicarbazide derivatives, the HOMO is often localized on the thiosemicarbazide moiety, particularly on the sulfur and adjacent nitrogen atoms, indicating that these are the primary sites for electron donation. The LUMO, on the other hand, may be distributed over the entire molecule or concentrated on specific electron-withdrawing groups if present.
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attacks, respectively.
Based on the general findings for thiosemicarbazide derivatives, for this compound, it can be predicted that:
Nucleophilic Attack: The regions with high LUMO density would be susceptible to nucleophilic attack.
Electrophilic Attack: The areas with high HOMO density, likely the sulfur and nitrogen atoms of the thiosemicarbazide group, would be the preferred sites for electrophilic attack.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is widely used in drug discovery to understand ligand-protein interactions and to estimate the binding affinity. mdpi.comtandfonline.com
Molecular docking studies on various thiosemicarbazide derivatives have revealed their potential to interact with a range of biological targets, including enzymes and receptors. nih.govmdpi.com The thiosemicarbazide moiety is often crucial for these interactions, forming hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site of the protein.
For this compound, the arabinopyranosyl group would likely play a significant role in its interaction with target proteins. The hydroxyl groups of the sugar moiety can act as both hydrogen bond donors and acceptors, potentially forming multiple hydrogen bonds with the protein's active site. The thiosemicarbazide part of the molecule could also engage in hydrogen bonding through its N-H groups and the sulfur atom. nih.gov
Common interactions observed in docking studies of thiosemicarbazide derivatives include:
Hydrogen Bonding: With amino acid residues such as arginine, aspartate, glutamate, and serine.
Hydrophobic Interactions: With nonpolar residues like leucine, valine, and phenylalanine.
Pi-Pi Stacking: If aromatic rings are present in the derivative.
The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and the target protein. tandfonline.com Lower binding energies indicate a more stable ligand-protein complex.
Molecular docking simulations of thiosemicarbazide derivatives against various protein targets have shown a wide range of binding affinities, depending on the specific derivative and the target protein.
Table 3: Representative Binding Affinities of Thiosemicarbazide Derivatives with Various Protein Targets (from molecular docking studies)
| Target Protein | Representative Binding Affinity (kcal/mol) |
| Various Kinases | -7.0 to -10.0 |
| DNA Gyrase | -6.0 to -9.0 |
| InhA (Enoyl-ACP reductase) | -5.0 to -8.0 |
Note: These are example values from studies on different thiosemicarbazide derivatives and are for illustrative purposes.
The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. Analysis of the binding mode reveals the key amino acid residues involved in the interaction and the types of interactions that stabilize the complex. For this compound, it is anticipated that the sugar moiety would orient itself to maximize hydrogen bonding interactions within the active site, while the thiosemicarbazide group could interact with other specific residues.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of this compound, capturing its movements and interactions over time. These simulations are instrumental in understanding how the molecule behaves in a biological environment.
The three-dimensional structure of this compound is not static; it undergoes constant fluctuations, particularly in a solution environment. The flexibility of the thiosemicarbazide moiety and the pyranose ring allows the molecule to adopt various conformations, some of which may be more biologically active than others.
MD simulations can predict the most stable conformations of this compound in different solvents, mimicking physiological conditions. By analyzing the trajectory of the simulation, researchers can identify the predominant shapes the molecule assumes and the energetic barriers between these different forms. This conformational analysis is crucial, as the specific geometry of the molecule can significantly influence its ability to interact with biological targets. For instance, the orientation of the sulfur and nitrogen atoms in the thiosemicarbazide group is critical for its chelating and hydrogen bonding capabilities.
Table 1: Simulated Conformational States of this compound in Aqueous Solution
| Conformer | Dihedral Angle (C-N-N-C) | Potential Energy (kcal/mol) | Population (%) |
| 1 | -175° | -35.2 | 45 |
| 2 | 65° | -33.8 | 30 |
| 3 | -60° | -32.1 | 25 |
Note: The data in this table is illustrative and based on typical findings for similar thiosemicarbazide derivatives, as specific experimental data for this compound is not currently available in public literature.
A critical application of MD simulations is to model the interaction between this compound and its potential protein targets. Once a potential binding site on a protein is identified through methods like molecular docking, MD simulations can provide a more dynamic and realistic picture of the binding event. nih.govresearchgate.net
These simulations can assess the stability of the ligand-protein complex over time. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains securely bound or if it dissociates from the binding pocket. Furthermore, MD simulations can elucidate the specific atomic interactions that contribute to the stability of the complex, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions. This detailed understanding of the interaction dynamics is invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mazums.ac.irmazums.ac.ir
In the context of this compound, QSAR models can be developed to predict its efficacy against various biological targets, such as enzymes or receptors. nih.gov To build a QSAR model, a dataset of structurally related thiosemicarbazide derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most correlated with the biological activity. The resulting QSAR equation can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates.
Beyond prediction, QSAR models can provide valuable insights into the structural features that are crucial for the biological activity of this compound and its analogs. By examining the descriptors that are included in the QSAR model, researchers can identify the key molecular properties that govern the compound's efficacy.
For example, a QSAR study on a series of thiosemicarbazone derivatives identified several key descriptors related to their antitubercular activity, including molecular shape and electronic properties. mazums.ac.irmazums.ac.ir This information can guide the rational design of new derivatives with improved activity. For this compound, key descriptors might relate to the hydrogen bonding capacity of the pyranose ring or the electronic properties of the thiosemicarbazide moiety.
Table 2: Key Structural Descriptors in a Hypothetical QSAR Model for Thiosemicarbazide Derivatives
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Number of H-bond Donors | Hydrogen bonding potential | Positive |
| Dipole Moment | Polarity of the molecule | Positive |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Negative |
Note: This table presents hypothetical key descriptors based on general QSAR studies of related compounds, as a specific QSAR model for this compound is not available in the reviewed literature.
In Vitro and Pre Clinical Cellular/enzyme Studies of Biological Activity
Antimicrobial Activity Investigations
Thiosemicarbazides, a class of compounds characterized by a specific sulfur and nitrogen-containing moiety, have been a subject of interest in medicinal chemistry for their potential biological activities. nih.gov Research into various derivatives has revealed a spectrum of antimicrobial effects.
In Vitro Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
Studies on various thiosemicarbazide (B42300) derivatives have generally shown moderate antibacterial activity, which is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.gov In multiple studies, synthesized thiosemicarbazide compounds demonstrated the ability to inhibit the growth of Gram-positive strains such as Staphylococcus aureus (including methicillin-resistant MRSA strains), Staphylococcus epidermidis, and Micrococcus luteus. nih.govnih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives against sensitive Gram-positive strains have been recorded in the range of 3.9 to 250 µg/mL. nih.gov
Conversely, the majority of tested thiosemicarbazide derivatives have shown a lack of significant antimicrobial activity against Gram-negative bacteria, including strains like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov
While these findings apply to the broader class of thiosemicarbazides, specific in vitro antibacterial efficacy studies detailing the activity of D-Arabinopyranosyl thiosemicarbazide against specific Gram-positive or Gram-negative bacterial strains are not detailed in the available scientific literature.
Table 1: In Vitro Antibacterial Activity of Various Thiosemicarbazide Derivatives (Not Specific to this compound)
In Vitro Antifungal Efficacy Against Fungal Pathogens
The antifungal potential of the thiosemicarbazide scaffold has been explored through the synthesis of various derivatives. Related compounds, thiosemicarbazones, have shown promising in vitro antifungal activity against a range of human fungal pathogens. nih.gov For instance, certain novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives demonstrated exceptional efficacy with MIC values ≤ 0.0313 μg/mL against critical pathogens such as Candida auris, Candida glabrata, and Cryptococcus neoformans. nih.gov Other studies have noted activity against Candida albicans and Aspergillus parasiticus. researchgate.net
However, specific studies evaluating the in vitro antifungal efficacy of this compound against these or other fungal pathogens have not been identified in the reviewed literature.
Table 2: In Vitro Antifungal Activity of Thiosemicarbazone Derivatives (Not Specific to this compound)
In Vitro Antiviral Efficacy
Thiosemicarbazides and their derivatives, thiosemicarbazones, were among the first classes of synthetic compounds investigated for antiviral properties. researchgate.net Research has demonstrated that compounds based on this scaffold can exhibit activity against a variety of viruses. researchgate.net For example, certain novel indole-based thiosemicarbazides showed significant and selective inhibitory effects on the replication of Coxsackie B4 virus, with 50% effective concentration (EC₅₀) values ranging from 0.4 to 2.1 μg/mL. nih.gov Other studies have explored the activity of α-amino acid-based thiosemicarbazides against the Dengue virus, where some compounds were found to completely prevent infection in Vero cells in a dose-dependent manner. nih.gov
Despite these promising findings for the general chemical class, specific research detailing the in vitro antiviral efficacy of this compound is not available in the current body of scientific literature.
Mechanistic Studies of Antimicrobial Action at the Cellular Level
Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For the thiosemicarbazide class, several potential mechanisms have been proposed based on studies of various derivatives.
The disruption of microbial cell membranes is a known mechanism of action for some antimicrobial compounds. nih.gov In the context of related chemical structures, the antifungal action of certain thiosemicarbazones is thought to involve the disruption of fungal cell membrane function. nih.gov However, specific studies involving membrane disruption and permeabilization assays for this compound have not been reported.
The inhibition of essential cellular processes is another key antimicrobial strategy. The mechanism of antifungal action for some thiosemicarbazones has been suggested to include the inhibition of protein synthesis, which ultimately leads to fungal cell death. nih.gov Additionally, molecular studies on some thiosemicarbazides suggest a potential antibacterial mechanism involving the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov This disruption of DNA replication would indirectly halt protein synthesis and lead to cell death. There is no specific research available that confirms the inhibition of essential microbial protein synthesis as a mechanism of action for this compound.
Anticancer Activity Investigations6.2.1. In Vitro Antiproliferative Effects on Cancer Cell Lines6.2.2. Induction of Apoptosis and Cell Cycle Modulation6.2.3. Mechanisms of Action in Cellular Oncology6.2.3.1. Ribonucleotide Reductase Inhibition6.2.3.2. Topoisomerase Inhibition (Type I/II/IV)6.2.3.3. Modulation of Cellular Iron Metabolism
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
Mechanisms of Action in Cellular Oncology
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
There is currently no specific research data available that details the capacity of this compound to generate Reactive Oxygen Species (ROS) or induce oxidative stress in cells. However, the thiosemicarbazone scaffold, to which this compound belongs, is widely recognized for its ability to chelate metal ions. This chelation can lead to the formation of redox-active metal complexes. These complexes can participate in reactions that generate ROS, such as the superoxide radical and hydrogen peroxide, thereby inducing oxidative stress within cells. This mechanism is a frequently cited component of the anticancer activity of many thiosemicarbazone derivatives. Further research would be necessary to determine if the D-arabinopyranosyl moiety enhances or diminishes this characteristic activity.
Lysosomal Membrane Permeabilization
Specific studies on the effect of this compound on lysosomal membrane permeabilization have not been identified in the available literature. Nevertheless, it is a known mechanism of action for some thiosemicarbazone compounds to localize within lysosomes, the acidic organelles responsible for cellular degradation. The accumulation and potential redox cycling of these compounds or their metal complexes within the lysosome can lead to the generation of ROS, which can damage the lysosomal membrane. This lysosomal membrane permeabilization (LMP) can result in the release of catalytic enzymes into the cytoplasm, a process that can trigger programmed cell death. The influence of the D-arabinopyranosyl group on the lysosomotropic properties and subsequent LMP-inducing capability of the thiosemicarbazone structure remains to be investigated.
Enzyme Inhibitory Activity Assessment
Inhibition of Tyrosinase Enzyme
Direct experimental evidence for the inhibition of the tyrosinase enzyme by this compound is not found in the current scientific literature. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest for applications in cosmetics and medicine. The thiosemicarbazone functional group is known to be an effective chelator of copper ions, which are essential for the catalytic activity of tyrosinase. Many thiosemicarbazone derivatives have been reported as potent tyrosinase inhibitors, acting through this copper chelation mechanism. Given the presence of the thiosemicarbazide moiety, it is plausible that this compound could exhibit tyrosinase inhibitory activity, though this requires experimental validation.
Inhibition of Acetylcholinesterase (AChE) and Glutathione S-transferase (GST)
There are no specific studies reporting the inhibitory activity of this compound against acetylcholinesterase (AChE) or Glutathione S-transferase (GST). AChE is a critical enzyme in the nervous system, and its inhibitors are used in the treatment of Alzheimer's disease. GSTs are a family of enzymes involved in detoxification and are implicated in drug resistance in cancer. Various heterocyclic and aromatic thiosemicarbazones have been investigated as inhibitors of these enzymes. The potential for this compound to inhibit AChE or GST would depend on its specific interactions with the active sites of these enzymes, which has not yet been reported.
Inhibition of Viral Proteases (e.g., NS3/4A protease)
The inhibitory potential of this compound against viral proteases, such as the NS3/4A protease of the Hepatitis C virus, has not been documented. The NS3/4A protease is a crucial enzyme for viral replication, making it a significant target for antiviral drug development. While some sulfur-containing compounds have been explored as protease inhibitors, specific data for this compound is lacking.
Inhibition of Deubiquitinating Enzymes (e.g., USP7)
There is no information available in the scientific literature regarding the inhibition of deubiquitinating enzymes, such as Ubiquitin-specific-processing protease 7 (USP7), by this compound. USP7 is involved in the regulation of cellular processes such as DNA repair and apoptosis, and its inhibitors are being investigated as potential anticancer agents. The interaction of this compound with USP7 or other deubiquitinating enzymes is an area that remains to be explored.
A chemical supplier has noted that this compound has demonstrated noteworthy antitumor properties that have been investigated in cancer therapy research. americanchemicalsuppliers.com However, the specific studies and the mechanisms behind these properties were not detailed. americanchemicalsuppliers.com
Article on the Chemical Compound “this compound”
Following a comprehensive search of available scientific literature, it was determined that there are no specific in vitro or preclinical studies focused on the antioxidant activity of this compound. Research is available on the antioxidant properties of the broader classes of thiosemicarbazides and thiosemicarbazones, which are known to possess a range of biological activities, including antibacterial, antifungal, and anticancer effects. semanticscholar.orgnih.govmdpi.com
For instance, studies on various synthesized thiosemicarbazide derivatives have shown significant free radical scavenging activity, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net In these studies, the antioxidant capacity is typically compared to a standard antioxidant like ascorbic acid or Trolox. nih.govmdpi.com The general findings indicate that certain structural features and substituents on the thiosemicarbazide scaffold can lead to potent antioxidant effects. nih.gov
Similarly, research on thiosemicarbazones derived from various aldehydes and ketones has also explored their antioxidant potential. mdpi.comnih.govscielo.br These investigations have sometimes included both in vitro chemical assays and in vivo studies measuring effects on antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov
However, the specific antioxidant profile of this compound itself has not been detailed in the accessible literature. Therefore, no data tables or detailed research findings for this particular compound can be provided.
Structure Activity Relationship Sar Studies of D Arabinopyranosyl Thiosemicarbazide and Its Analogues
Influence of Substituents on Biological Efficacy
The biological profile of thiosemicarbazide (B42300) derivatives can be significantly modulated by the nature and position of various substituents. While specific data on D-Arabinopyranosyl thiosemicarbazide is limited, general trends observed in related thiosemicarbazone and thiosemicarbazide analogues provide valuable insights.
Research on various thiosemicarbazide derivatives has shown that the introduction of different functional groups can impact their antibacterial, antifungal, and anticancer activities. researchgate.netnih.gov For instance, in a series of thiosemicarbazides derived from hydroxybenzoic acid hydrazides, the nature of substituents on the N4-terminus of the thiosemicarbazide skeleton was found to be a key determinant of antibacterial activity. nih.gov It has been observed that electron-withdrawing or electron-donating groups on an aromatic ring attached to the thiosemicarbazide backbone can alter the electronic properties of the entire molecule, thereby influencing its interaction with biological targets. nih.gov
In the context of carbohydrate-based thiosemicarbazides, such as the D-arabinopyranosyl derivative, the sugar moiety itself is a significant "substituent." The hydroxyl groups of the arabinose sugar can influence solubility, cell permeability, and the potential for hydrogen bonding with target macromolecules. It is hypothesized that modifications to these hydroxyl groups, for example, through acetylation as seen in N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones, can impact biological activity. nih.gov The table below summarizes the influence of general substituents on the activity of thiosemicarbazide analogues, which can be extrapolated to understand the potential effects on this compound.
| Substituent Type | General Effect on Biological Activity | Reference |
| Electron-withdrawing groups | Can enhance activity by modifying electronic properties. | nih.gov |
| Electron-donating groups | Can also modulate activity, effect is target-dependent. | nih.gov |
| Bulky/Lipophilic groups | May enhance membrane permeability and cellular uptake. | nih.gov |
| N4-substituents | Geometry and nature of the substituent are critical for antibacterial action. | nih.gov |
| Acetylation of sugar hydroxyls | Can alter solubility and bioavailability, impacting overall efficacy. | nih.gov |
Stereochemical Effects on Biological Activity
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biomolecules such as enzymes and receptors are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a biological target. For this compound, the stereochemistry of the D-arabinose sugar moiety is of paramount importance.
The "D" configuration of the arabinopyranosyl ring, along with the specific stereocenters within the sugar, creates a unique spatial arrangement of the hydroxyl groups. This defined stereochemistry can lead to stereospecific interactions with biological targets. While direct studies on the stereochemical effects for this specific compound are not widely published, it is a well-established principle in medicinal chemistry that different stereoisomers of a drug can exhibit vastly different biological activities.
Comparative Analysis of Free Ligand vs. Metal Complex Activity Enhancement
A significant body of research on thiosemicarbazones and related thiosemicarbazide ligands has demonstrated a substantial enhancement in biological activity upon coordination with metal ions. benthamopenarchives.comresearchgate.net The free ligands often exhibit modest or no activity, whereas their metal complexes can display potent cytotoxic, antimicrobial, or antiviral properties. benthamopenarchives.comnih.gov This enhancement is attributed to several factors, including changes in the ligand's properties upon chelation and the intrinsic biological activity of the metal ion itself.
The formation of a metal complex can increase the lipophilicity of the ligand, facilitating its transport across cell membranes. researchgate.net Furthermore, chelation can lead to a more rigid and defined structure, which may be more favorable for binding to a biological target. The metal ion can also participate directly in the mechanism of action, for instance, by catalyzing redox reactions that generate reactive oxygen species (ROS), leading to cellular damage in cancer cells or pathogens. nih.gov
It is widely reported that iron and copper complexes of thiosemicarbazones are significantly more active than the free ligands. benthamopenarchives.com For instance, gallium(III) complexes of certain thiosemicarbazones have shown markedly higher anti-proliferative activity against cancer cell lines compared to the corresponding metal-free ligands. nih.gov The table below illustrates the general trend of activity enhancement observed in thiosemicarbazone metal complexes.
| Compound Type | General Biological Activity | Reference |
| Free Thiosemicarbazone Ligand | Often low to moderate activity. | benthamopenarchives.com |
| Metal Complex of Thiosemicarbazone | Significantly enhanced activity (e.g., anticancer, antimicrobial). | nih.govbenthamopenarchives.comresearchgate.netnih.gov |
Given these consistent findings, it is highly probable that metal complexes of this compound would also exhibit enhanced biological activity compared to the free ligand. The sugar moiety could further influence the properties of the resulting metal complex, such as its solubility and target selectivity.
Elucidation of Pharmacophoric Features for Target Interaction
The pharmacophore of a molecule comprises the essential structural features required for its biological activity. For thiosemicarbazides and their derivatives, several key pharmacophoric features have been identified.
The core pharmacophore of thiosemicarbazides is the N-N-C=S moiety. The nitrogen and sulfur atoms act as a bidentate chelation system for metal ions, which is crucial for the enhanced activity of their metal complexes. researchgate.netnih.gov The imine bond (-N=CH-) that is often present in thiosemicarbazones (formed by the condensation of a thiosemicarbazide with an aldehyde or ketone) is also considered a key part of the pharmacophore for many of their biological activities. nih.gov
In the case of this compound, the pharmacophoric model would include:
The Thiosemicarbazide Moiety (N-N-C=S): This group is essential for metal chelation and interaction with target proteins.
The combination of the thiosemicarbazide unit and the carbohydrate scaffold creates a unique hybrid pharmacophore. The sugar portion may play a role in molecular recognition, potentially targeting glucose transporters or other carbohydrate-binding proteins on the surface of cells, thereby enhancing cellular uptake and selectivity. The general pharmacophoric features of bioactive thiosemicarbazides are summarized in the table below.
| Pharmacophoric Feature | Role in Biological Activity | Reference |
| N,S Donor System (from thiosemicarbazide) | Metal chelation, crucial for the activity of metal complexes. | researchgate.netnih.gov |
| Imine Bond (-N=CH-) in Thiosemicarbazones | Contributes to the structural backbone and electronic properties. | nih.gov |
| Aromatic/Heterocyclic Rings | Influence lipophilicity, stacking interactions, and overall geometry. | nih.gov |
| Carbohydrate Moiety | Affects solubility, bioavailability, and potential for specific targeting. | nih.govscirp.org |
Broader Applications in Academic Research
Utility as Precursors for Novel Heterocyclic Scaffolds in Organic Synthesis
D-Arabinopyranosyl thiosemicarbazide (B42300) is a valuable precursor for the synthesis of novel heterocyclic compounds. The thiosemicarbazide functional group is a potent intermediate for creating a wide array of bioactive heterocycles, including but not limited to thiadiazoles, triazoles, and thiazoles. nih.govresearchgate.net The synthetic utility stems from the nucleophilicity of its nitrogen and sulfur atoms, which can readily participate in cyclization reactions with various electrophilic reagents. nih.gov
The general strategy involves an initial condensation reaction between the D-arabinopyranosyl thiosemicarbazide and an aldehyde or ketone to form a thiosemicarbazone. This intermediate can then undergo intramolecular or intermolecular cyclization to yield the desired heterocyclic scaffold. researchgate.netnih.gov For instance, research on related sugar thiosemicarbazones has demonstrated that these molecules can undergo oxidative cyclization to form substituted 1,3,4-thiadiazoles. A notable example is the oxidative cyclization of D-fructose thiosemicarbazone using ferric chloride, which results in the formation of 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazole through a process involving C-C bond cleavage. nih.gov This reaction directly yields a thiadiazole ring appended with a D-arabino sugar chain, highlighting a key synthetic pathway. nih.gov
Similarly, condensative cyclization with reagents like acetic anhydride (B1165640) can produce 1,3,4-thiadiazoline structures. nih.gov Furthermore, reactions of thiosemicarbazones with α-haloketones, such as 2-bromoacetophenone, are a well-established route to forming thiazole (B1198619) derivatives. nih.gov The sugar moiety in these resulting heterocyclic compounds can be crucial for modulating their physical properties and biological interactions. nih.gov
| Heterocyclic Scaffold | Typical Reagent/Method | Reference |
|---|---|---|
| 1,3,4-Thiadiazoles | Oxidative cyclization (e.g., with Ferric Chloride) | nih.gov |
| 1,3,4-Thiadiazolines | Condensative cyclization (e.g., with Acetic Anhydride) | nih.gov |
| Thiazoles | Reaction with α-haloketones (e.g., 2-bromoacetophenone) | nih.govresearchgate.net |
| 1,2,4-Triazolidine-3-thiones | Acid-catalyzed cyclization with carbonyl compounds | nih.gov |
Contribution to Supramolecular Chemistry and Advanced Materials Science (e.g., Organogelators)
The structure of this compound is highly conducive to applications in supramolecular chemistry, particularly in the formation of advanced materials like organogels. Low molecular weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to create three-dimensional fibrous networks, immobilizing the solvent and forming a gel. nih.govrsc.org The driving forces for this self-assembly are non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.govresearchgate.net
Carbohydrates are excellent building blocks for LMOGs due to their inherent chirality, biocompatibility, and abundance of hydroxyl groups, which are potent hydrogen bond donors and acceptors. nih.govmdpi.com Specifically, derivatives of D-Arabinose have been successfully used to create effective organogelators. rsc.orgmdpi.com The thiosemicarbazide moiety, being structurally related to urea (B33335) and thiourea (B124793) which are well-known for their strong and directional hydrogen bonding capabilities, can further enhance the self-assembly process. researchgate.netmdpi.com
While direct studies on this compound as an organogelator are not extensively documented, its potential can be inferred from related structures. The combination of the arabinose sugar (providing multiple H-bonding sites and chirality) and the thiosemicarbazide group (offering additional N-H and C=S sites for interaction) creates a molecule with a pronounced ability to form the extended, ordered supramolecular structures necessary for gelation. nih.govresearchgate.net The self-assembly of such molecules can lead to fibrous networks with applications in areas like controlled drug release, environmental remediation (e.g., oil spill recovery), and the templated synthesis of nanomaterials. researchgate.netnih.gov
Role in the Development of Chemical Probes for Biological Systems
This compound and its derivatives are promising candidates for the development of chemical probes designed to study biological systems. A chemical probe is a small molecule used to investigate the function of biomolecules like proteins. The design of such probes often involves combining a recognition element, which provides specificity for a biological target, with a reporter or reactive group.
In this context, the D-arabinopyranose moiety serves as a biocompatible recognition element. Sugars are fundamental to many biological processes, and incorporating a sugar unit can enhance a molecule's solubility and ability to interact with specific carbohydrate-binding proteins (lectins) or enzymes. nih.gov
The thiosemicarbazide portion can be readily converted into a thiosemicarbazone, which is a known "warhead" that can bind covalently or non-covalently to the active sites of certain enzymes, particularly cysteine proteases. nih.gov For example, research has shown that a thiosemicarbazone derived from a peracetylated galactose was a potent inhibitor of rhodesain, a cysteine protease from the parasite Trypanosoma brucei rhodesiense. nih.gov The introduction of the sugar moiety was crucial for the compound's activity, as modifications to the sugar or removal of the thiosemicarbazone group led to a significant loss of potency. nih.gov This demonstrates that the glycosidic component plays a key role in the interaction with the biological target. Therefore, this compound serves as an ideal scaffold for creating libraries of probes to target and study a range of enzymes and biological pathways.
Future Research Directions and Perspectives
Exploration of Undiscovered Biological Targets and Pathways
The thiosemicarbazide (B42300) scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. researchgate.netmdpi.com However, the conjugation of this scaffold with a D-arabinopyranosyl moiety opens up the possibility of interacting with novel biological targets and modulating different cellular pathways. Future research should focus on moving beyond known targets to explore uncharted biological space.
The arabinose sugar component could facilitate targeted delivery or interaction with specific carbohydrate-binding proteins (lectins) or transporters that are overexpressed on the surface of cancer cells or microbial pathogens. This could lead to enhanced selectivity and reduced off-target effects. Investigating the compound's effect on metabolic pathways that are unique to pathogens or cancer cells, such as specific glycosyltransferases or metabolic enzymes, could reveal novel mechanisms of action. Thiosemicarbazides are known to function as metal chelators, and this property, in conjunction with the sugar moiety, could be exploited to disrupt metalloenzymes that have not yet been considered as targets for this class of compounds. mdpi.com
Potential areas for exploration include:
Glyco-immunology: Investigating whether the compound can modulate immune responses through interactions with lectins on immune cells.
Neurodegenerative Diseases: Exploring the potential of the compound to inhibit enzymes or protein aggregation implicated in diseases like Alzheimer's, leveraging the neuroprotective potential seen in some thiosemicarbazone derivatives. mdpi.com
Parasitic Diseases: Screening against a broader range of parasites to identify novel targets beyond those typically associated with thiosemicarbazides. researchgate.net
Application of Advanced Computational Methodologies in Design and Mechanism Elucidation
Advanced computational techniques are indispensable tools for accelerating the drug discovery and development process. For D-Arabinopyranosyl thiosemicarbazide, these methodologies can provide deep insights into its structure-activity relationships (SAR), mechanism of action, and potential for optimization.
Molecular Modeling and Docking: Computational studies can predict the binding modes of this compound with various known and novel biological targets. mdpi.com Techniques like molecular docking can help identify key interactions between the compound and the active site of enzymes or receptors, guiding the design of more potent analogues. For instance, docking studies could elucidate how the arabinose unit orients the thiosemicarbazide group within a target's binding pocket to maximize inhibitory activity.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties of the molecule, such as its charge distribution, frontier molecular orbitals (HOMO-LUMO), and reactivity. mdpi.com This information is crucial for understanding its chemical behavior and its ability to participate in various biological interactions, including metal chelation and redox reactions.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogues of this compound with varied substitutions on both the sugar and thiosemicarbazide moieties, QSAR models can be developed. These models can correlate structural features with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds and prioritizing synthetic efforts. mdpi.com
Table 1: Computational Approaches for this compound Research
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding affinity and orientation within a target's active site. | Identification of key interactions; rational design of more potent inhibitors. |
| DFT/QM Calculations | Elucidate electronic structure, reactivity, and spectroscopic properties. | Understanding of reaction mechanisms and metal-chelating properties. mdpi.com |
| QSAR Studies | Correlate chemical structure with biological activity. | Predictive models for designing compounds with enhanced efficacy. mdpi.com |
| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex over time. | Insight into the stability of binding and conformational changes. |
Development of Novel Synthetic Routes for Structural Diversity
The biological activity of this compound can be fine-tuned by creating a diverse library of analogues. Developing novel and efficient synthetic routes is key to achieving this structural diversity.
Current synthetic strategies for thiosemicarbazides often involve the reaction of a hydrazine (B178648) derivative with an isothiocyanate or the condensation of thiosemicarbazide with an aldehyde or ketone. mdpi.comnih.govchemmethod.com For glycosyl thiosemicarbazides, this typically involves multi-step processes starting from protected sugars.
Future synthetic research should aim to:
Develop Stereoselective Glycosylation Methods: Creating efficient methods to couple the thiosemicarbazide moiety to the arabinose sugar at specific anomeric positions (α or β) to investigate stereochemical effects on activity.
Functionalize the Sugar Ring: Introducing modifications to the hydroxyl groups of the arabinose ring, such as methylation, acylation, or replacement with other functional groups (e.g., fluoro, amino), could significantly impact solubility, cell permeability, and target binding.
Modify the Thiosemicarbazide Backbone: Synthesizing derivatives with substitutions on the N1 and N4 positions of the thiosemicarbazide chain can modulate lipophilicity and hydrogen bonding capacity, which are critical for biological activity. researchgate.netnih.gov
Employ Greener Synthetic Approaches: Utilizing microwave-assisted synthesis or solvent-free "green" chemistry methods can lead to faster reactions, higher yields, and a reduced environmental footprint. nih.govnih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening Approaches
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential.
Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of related compounds. By using a set of diverse building blocks (e.g., different substituted isothiocyanates and functionalized arabinose derivatives), a matrix of unique this compound analogues can be generated. This method is far more efficient than traditional one-by-one synthesis. thermofisher.com
High-Throughput Screening (HTS): Once a compound library is synthesized, HTS enables the rapid screening of thousands of these molecules against a panel of biological targets to identify "hits." ox.ac.uk HTS assays can be developed for various targets, including enzymes, receptors, and whole cells (e.g., cancer cell lines, bacteria, fungi). mdpi.comarvojournals.org This approach accelerates the identification of lead compounds with desired biological activity from a large and diverse library, which can then be selected for further optimization. ox.ac.uk
Table 2: Hypothetical HTS Campaign for this compound Analogues
| Assay Type | Target | Library Size | Desired Outcome |
| Enzymatic Assay | Fungal lanosterol demethylase | 10,000 compounds | Identification of compounds with >50% inhibition at 10 µM. |
| Cell-Based Assay | A549 Lung Cancer Cell Line | 10,000 compounds | Identification of compounds with IC50 < 20 µM. mdpi.comresearchgate.net |
| Antimicrobial Assay | Multidrug-resistant E. coli | 10,000 compounds | Identification of compounds with a Minimum Inhibitory Concentration (MIC) < 16 µg/mL. mdpi.com |
Investigation of this compound in Emerging Fields of Chemical Research
The unique properties of this compound extend its potential applications beyond traditional medicinal chemistry into emerging areas of research.
Chemical Biology: The compound can be developed into a chemical probe to study biological systems. By attaching a fluorescent tag or a biotin label, it could be used to identify and isolate its cellular binding partners, helping to elucidate its mechanism of action and discover new biological targets.
Nanotechnology and Drug Delivery: The thiosemicarbazide moiety's ability to chelate metals, combined with the biocompatibility of the sugar, makes it a candidate for the functionalization of nanoparticles (NPs). mdpi.com These functionalized NPs could be used for targeted drug delivery, where the arabinose unit directs the nanoparticle to specific cells, or as components in diagnostic imaging systems.
Supramolecular Chemistry: The hydrogen bonding capabilities of both the sugar's hydroxyl groups and the thiosemicarbazide's N-H groups could be exploited in the design of novel supramolecular assemblies, such as hydrogels or functional materials.
Nonlinear Optics: Some organic compounds containing thiosemicarbazide have shown potential as nonlinear optical (NLO) materials. lew.ro Investigating the NLO properties of this compound and its derivatives could open up applications in telecommunications and optical computing.
By pursuing these future research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for D-arabinopyranosyl thiosemicarbazide derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves condensation reactions between D-arabinopyranosyl precursors and thiosemicarbazide under controlled conditions. For example, hydrazine hydrate (50%) is used to deprotect intermediates, followed by purification via column chromatography (e.g., hexane/ethyl acetate 3:2) . Characterization employs , , FTIR, and mass spectrometry to confirm molecular structure and purity. High-resolution mass spectrometry (HRMS) validates molecular formulas by comparing observed vs. calculated values .
Q. How are thiosemicarbazide derivatives screened for initial biological activity?
- Methodological Answer : Basic biological screening involves in vitro assays such as disc diffusion for antimicrobial activity or MTT assays for cytotoxicity. For instance, compounds are tested against Gram-positive bacteria (e.g., Staphylococcus aureus) or cancer cell lines (e.g., B16F10 melanoma), with doxorubicin as a reference drug . Dose-response curves (0.1–100 µM) and IC calculations are standard .
Q. What analytical techniques are critical for confirming tautomeric states in thiosemicarbazides?
- Methodological Answer : Tautomerism is assessed using (to detect NH/OH protons), IR spectroscopy (C=O and C=S stretches at ~1700 cm and ~1300 cm, respectively), and X-ray crystallography. Computational studies (DFT/B3LYP) complement experimental data to identify energetically stable tautomers, such as the carbonyl-thione form .
Advanced Research Questions
Q. How do tautomeric equilibria impact the bioactivity of D-arabinopyranosyl thiosemicarbazides?
- Methodological Answer : The dominant tautomer (e.g., 01 tautomer with carbonyl and thione groups) determines binding affinity to molecular targets. Stability is validated via solvent-phase DFT calculations and correlated with bioactivity data. For example, tautomer 01’s stability in pyridinecarbonyl derivatives enhances tyrosinase inhibition (IC = 0.05 µM) .
Q. What mechanistic insights guide the design of thiosemicarbazides as kinase inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituents at the phenyl ring (e.g., 4-bromophenyl in compound 5b) to enhance EGFR inhibition. Molecular docking (AutoDock Vina) predicts binding modes, while kinase assays (e.g., tyrosine kinase IC = 96 nM) validate competitive inhibition .
Q. How do computational models improve the rational design of thiosemicarbazides?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization. Docking studies (e.g., against d-alanine-d-alanine ligase) optimize interactions for antimicrobial activity .
Q. What protocols ensure reliable toxicity profiling of thiosemicarbazides?
- Methodological Answer : In silico tools (e.g., PASS software) predict cytotoxicity (Pa > 0.5 indicates high risk). In vivo acute toxicity tests in rodents (OECD 423) measure LD, while histopathology assesses organ-specific damage. For example, N-(β-D-galactopyranosyl)-thiosemicarbazide showed low cytostatic risk in murine models .
Q. How are reaction kinetics optimized in thiosemicarbazide synthesis?
- Methodological Answer : Pseudo-first-order kinetics are applied using excess chalcones (20:1 molar ratio) to simplify rate calculations. Temperature-dependent studies (298–318 K) determine activation energy (Arrhenius plots), while HPLC monitors intermediate stability. Rate constants () are derived from linear regression of ln[concentration] vs. time .
Data Contradictions and Resolution
- Tautomer Stability : identifies the 01 tautomer as most stable, while other studies (e.g., ) focus on substituent effects without tautomer discussion. Resolution: Context-dependent stability (e.g., solvent polarity) necessitates case-specific validation .
- Anticancer Activity : Compound 5b (4-bromophenyl) outperforms unsubstituted analogs (5a) in PC-3/HCT-116 cells, highlighting substituent importance. SAR studies resolve discrepancies by prioritizing electron-withdrawing groups .
Tables
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Synthetic Yield | 85–97% | |
| IC (Anticancer) | 10–100 µM | |
| IR C=O Stretch | 1680–1700 cm | |
| DFT HOMO-LUMO Gap | 3.5–5.0 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
